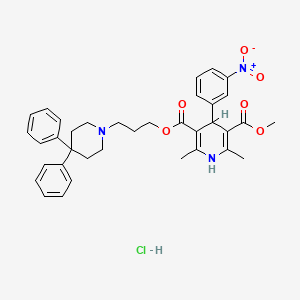

Niguldipine hydrochloride, (+/-)-

Description

Overview of Niguldipine (B22589) Hydrochloride as a Dihydropyridine (B1217469) Derivative

As a member of the dihydropyridine family, niguldipine hydrochloride shares a core chemical structure with other well-known calcium channel blockers. nih.gov The 1,4-dihydropyridine (B1200194) ring is a key feature of this class of compounds, which are widely recognized for their therapeutic effects. nih.gov Niguldipine is specifically a third-generation dihydropyridine. The molecular formula for niguldipine hydrochloride is C₃₆H₃₉N₃O₆ · HCl. focusbiomolecules.com

Research Significance in Calcium Channel Antagonism and Adrenoceptor Modulation

The research significance of niguldipine hydrochloride lies in its dual pharmacological activities. It functions as a potent blocker of L-type voltage-gated calcium channels and also exhibits high affinity for α1A-adrenoceptors. drugbank.com This dual action allows for the investigation of the interplay between calcium influx and adrenergic signaling pathways in various tissues. stressmarq.com

Niguldipine hydrochloride demonstrates stereoselectivity in its binding, with the (+)-enantiomer showing a significantly higher affinity for both calcium channels and α1A-adrenoceptors compared to the (-)-enantiomer. Specifically, the (+)-enantiomer binds with very high affinity to L-type Ca2+ channels. nih.gov Research has shown that niguldipine can also inhibit T-type calcium channels, although at higher concentrations than required for L-type channel blockade. focusbiomolecules.comcaymanchem.com

In addition to its effects on calcium channels, niguldipine is a potent and selective α1A-adrenoceptor antagonist. caymanchem.com The (+)-enantiomer of niguldipine is particularly selective in discriminating between α1A- and α1B-adrenoceptors. nih.govresearchgate.net This property makes it a valuable tool for studying the specific roles of α1A-adrenoceptor subtypes in physiological processes. The compound's ability to modulate both calcium channels and adrenoceptors provides a unique opportunity to explore their combined influence on cellular functions. nih.govmdpi.com

Historical Context of Niguldipine Hydrochloride Research

The investigation into niguldipine hydrochloride and its properties emerged from the broader research and development of dihydropyridine calcium antagonists. Early studies in the late 1980s began to elucidate the unique characteristics of niguldipine. A 1987 study described it as a new dihydropyridine calcium antagonist with a long-lasting antihypertensive action in dogs. nih.gov A pivotal 1989 study was among the first to comprehensively detail the high-affinity binding of (+)-niguldipine to both Ca2+ channels and a subtype of α1-adrenoceptors, establishing its dual-action profile. nih.gov Subsequent research has further explored its pharmacological properties, including its interaction with different calcium channel subtypes and its selectivity for adrenoceptor subtypes. caymanchem.comnih.gov

Detailed Research Findings

Binding Affinity of Niguldipine Enantiomers

| Enantiomer | Target | Affinity (Ki) | Tissue/Model |

| (+)-Niguldipine | L-type Ca2+ Channel (1,4-DHP receptor) | 85 pmol/l | Guinea-pig skeletal muscle |

| (+)-Niguldipine | L-type Ca2+ Channel (1,4-DHP receptor) | 140 pmol/l | Guinea-pig brain |

| (+)-Niguldipine | L-type Ca2+ Channel (1,4-DHP receptor) | 45 pmol/l | Guinea-pig heart |

| (-)-Niguldipine | L-type Ca2+ Channel (1,4-DHP receptor) | ~40 times less potent than (+)-enantiomer | Guinea-pig tissues |

| (+)-Niguldipine | α1A-adrenoceptor | 52 pmol/l | Rat brain cortex membranes |

| (-)-Niguldipine | α1A-adrenoceptor | >40-fold less potent than (+)-enantiomer | Rat brain cortex membranes |

| (+)-Niguldipine | α1B-adrenoceptor | 78 nmol/l | Liver cell membranes |

| (-)-Niguldipine | α1B-adrenoceptor | 58 nmol/l | Liver cell membranes |

This table summarizes the binding affinities of the enantiomers of niguldipine to calcium channels and adrenoceptor subtypes as determined in various preclinical models. nih.gov

Inhibitory Concentrations of Niguldipine| Compound | Target | IC50 |

| Niguldipine HCl | L-type Calcium Channel | 75 nM |

| Niguldipine HCl | T-type Calcium Channel | 244 nM |

| Niguldipine | L-type Ca2+ Channel | 0.4 µM |

| Niguldipine | T-type Ca2+ Channel | 0.9 µM |

This table presents the half-maximal inhibitory concentrations (IC50) of niguldipine for L-type and T-type calcium channels. focusbiomolecules.comcaymanchem.com

Structure

2D Structure

Properties

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20872307 | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119934-51-9 | |

| Record name | Niguldipine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20872307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Interactions

L-Type Calcium Channel Blockade

Niguldipine (B22589) is a potent blocker of L-type voltage-gated calcium channels, a characteristic shared by many dihydropyridine (B1217469) compounds used for their effects on the cardiovascular system. elifesciences.orgnih.gov

The interaction of niguldipine with L-type calcium channels is characterized by high affinity and stereoselectivity. The (+)-enantiomer of niguldipine binds with very high affinity to the 1,4-dihydropyridine (B1200194) receptors on L-type calcium channels in various tissues. stressmarq.com In contrast, (-)-niguldipine is reported to be approximately 40 times less potent at these sites. stressmarq.com

The racemic mixture, Niguldipine hydrochloride, is recognized as an L-type calcium channel blocker with a reported half-maximal inhibitory concentration (IC50) of 75 nM. nih.govnih.gov The potency of the (+)-enantiomer has been further detailed through the determination of its dissociation constant (Ki) in different tissues, demonstrating its powerful inhibitory action. stressmarq.com

Table 1: Potency of Niguldipine Enantiomers on L-Type Calcium Channels

| Compound | Parameter | Value | Tissue |

|---|---|---|---|

| (+)-Niguldipine | Ki | 45 pmol/L | Guinea Pig Heart |

| (+)-Niguldipine | Ki | 85 pmol/L | Guinea Pig Skeletal Muscle |

| (+)-Niguldipine | Ki | 140 pmol/L | Guinea Pig Brain |

| (-)-Niguldipine | Potency vs (+) | ~40x less potent | Guinea Pig Heart |

| Niguldipine HCl (racemic) | IC50 | 75 nM | Not specified |

Data sourced from Boer et al., 1989 and Focus Biomolecules. stressmarq.comnih.gov

The inhibitory action of niguldipine on L-type calcium channels is dependent on the membrane potential. Studies conducted on guinea-pig ventricular myocytes have shown that the block of the L-type Ca2+ current by both the (S)- and (R)-enantiomers of niguldipine is both voltage- and concentration-dependent. drugbank.com The blockade becomes more potent under conditions that favor the inactivated state of the channel, such as more depolarized holding potentials. drugbank.com Despite the increased block under these conditions, the degree of enantioselectivity between the (S) and (R) forms does not significantly increase. drugbank.com

T-Type Calcium Channel Inhibition

In addition to its potent effects on L-type channels, niguldipine also inhibits T-type calcium channels, which are activated by smaller depolarizations than L-type channels. ahajournals.org

Niguldipine hydrochloride inhibits T-type calcium channels at concentrations higher than those required for L-type channel blockade, with a reported IC50 of 244 nM. nih.govnih.gov This suggests a degree of selectivity for L-type over T-type channels. Research on recombinant Ca_v3.2 T-type channels reveals that the (+)-(S)-enantiomer is a particularly potent inhibitor, with an IC50 of 0.4 µM. wikipedia.org This enantiomer was found to be 3.8-fold more potent than (-)-(R)-niguldipine. wikipedia.org Interestingly, while the block of L-type channels typically shows large selectivity between enantiomers, many dihydropyridine enantiomers, including niguldipine's, block T-type channels with more comparable potencies. wikipedia.org One study noted that L-type and T-type currents were blocked to a similar extent, indicating little selectivity in that specific context. wikipedia.org

Table 2: Potency of Niguldipine on T-Type Calcium Channels

| Compound | Parameter | Value | Channel Type |

|---|---|---|---|

| Niguldipine HCl (racemic) | IC50 | 244 nM | T-Type |

| (+)-(S)-Niguldipine | IC50 | 0.4 µM | Recombinant Ca_v3.2 |

| (-)-(R)-Niguldipine | Potency vs (+) | 3.8-fold less potent | Recombinant Ca_v3.2 |

Data sourced from Lacinová et al., 2004 and Focus Biomolecules. nih.govwikipedia.org

The function of T-type calcium channels is inherently voltage-dependent; they are activated by low-voltage depolarizations and their availability is regulated by the resting membrane potential. elifesciences.orgnih.gov T-type currents can be enhanced, or facilitated, following strong depolarizations or high-frequency stimulation. nih.gov While the block of L-type channels by niguldipine is known to be voltage-dependent, specific research detailing the voltage-dependent modulation of T-type channel blockade by niguldipine is less defined. However, the general principle of voltage-dependence for dihydropyridines suggests that the efficacy of niguldipine at T-type channels is likely influenced by the membrane potential and the state of the channel.

Alpha-1 Adrenergic Receptor Antagonism

A distinct feature of niguldipine compared to many other calcium channel blockers is its concurrent potent antagonism of alpha-1 (α1) adrenergic receptors. tribioscience.com This action is also highly stereoselective.

Research has shown that (+)-niguldipine is a highly potent and selective antagonist for the α1A-adrenergic receptor subtype. stressmarq.com In competition experiments with [3H]prazosin in rat brain cortex membranes, (+)-niguldipine exhibited a Ki value of 52 pmol/L for the high-affinity α1A component. stressmarq.com It was found to be over 40-fold more potent than (-)-niguldipine at α1A sites and was identified as a highly selective compound for discriminating between α1A and α1B subtypes. stressmarq.com Both enantiomers bind with much lower and roughly equal affinity to the α1B-adrenoceptors found in liver cell membranes. stressmarq.com

Table 3: Potency of Niguldipine Enantiomers on Alpha-1 Adrenergic Receptors

| Compound | Parameter | Value | Receptor Subtype & Tissue |

|---|---|---|---|

| (+)-Niguldipine | Ki | 52 pmol/L | α1A (Rat Brain Cortex) |

| (+)-Niguldipine | Ki | 78 nmol/L | α1B (Guinea Pig Liver) |

| (-)-Niguldipine | Ki | 58 nmol/L | α1B (Guinea Pig Liver) |

| (-)-Niguldipine | Potency vs (+) | >40-fold less potent | α1A (Rat Brain Cortex) |

Data sourced from Boer et al., 1989. stressmarq.com

Alpha-1A Adrenergic Receptor Selectivity and Binding Affinity

The (+)-enantiomer of niguldipine demonstrates a notably high binding affinity for the alpha-1A adrenergic receptor subtype. In competitive radioligand binding assays using rat brain cortex membranes, (+)-niguldipine exhibited a high-affinity component with an inhibition constant (Ki) value of 52 pmol/L. nih.gov This potent interaction underscores the compound's significant activity at this specific adrenoceptor subtype. The (-)-enantiomer is substantially less potent at alpha-1A sites, showing more than a 40-fold weaker binding affinity. nih.gov

Alpha-1B Adrenergic Receptor Interactions and Affinity

In contrast to its high affinity for the alpha-1A subtype, (+)-niguldipine binds with significantly lower affinity to alpha-1B adrenergic receptors. In rat brain cortex membranes, the affinity for the low-affinity site, identified as the alpha-1B subtype, was 200- to 600-fold less than for the alpha-1A site. nih.gov However, studies using liver cell membranes, which are rich in the alpha-1B subtype, showed that both enantiomers bind with approximately equal, though much lower, affinity. The Ki values for (+)-niguldipine and (-)-niguldipine at these alpha-1B receptors were 78 nmol/L and 58 nmol/L, respectively. nih.gov The (-)-enantiomer was found to be nearly equipotent to the (+)-enantiomer at these alpha-1B sites. nih.gov

Distinction and Discrimination between Alpha-1 Adrenoceptor Subtypes

The significant difference in binding affinities for the alpha-1A and alpha-1B adrenoceptor subtypes makes (+)-niguldipine a highly selective pharmacological tool. With its picomolar affinity for the alpha-1A receptor and nanomolar affinity for the alpha-1B receptor, (+)-niguldipine stands out as a uniquely selective compound for discriminating between these two subtypes. nih.gov This selectivity is further supported by functional assays, where niguldipine isomers were shown to inhibit noradrenaline-stimulated inositol (B14025) phosphate (B84403) accumulation, a process mediated by alpha-1 adrenoceptors.

Binding Affinity of Niguldipine Enantiomers at Alpha-1 Adrenoceptor Subtypes

| Enantiomer | Receptor Subtype | Tissue Source | Ki Value |

|---|---|---|---|

| (+)-Niguldipine | Alpha-1A | Rat Brain Cortex | 52 pmol/L |

| (+)-Niguldipine | Alpha-1B | Rat Brain Cortex | 200-600x lower affinity than Alpha-1A |

| (+)-Niguldipine | Alpha-1B | Liver Cells | 78 nmol/L |

| (-)-Niguldipine | Alpha-1A | Rat Brain Cortex | >40x lower affinity than (+)-Niguldipine |

Activation of Ca2+-Dependent Large Conductance K+ Channels (BKCa)

Current research literature prominently identifies niguldipine as a blocker of L-type calcium channels. nih.gov The activation of BKCa channels is physiologically coupled to intracellular calcium concentrations, often through influx via voltage-gated calcium channels. dovepress.comnih.gov Blockade of these calcium channels by a dihydropyridine like niguldipine would be expected to decrease, rather than increase, the calcium-dependent activation of BKCa channels. While complex interactions and direct channel modulation can occur with some compounds, there is no direct evidence in the reviewed scientific literature to suggest that niguldipine itself acts as a direct activator of BKCa channels. The primary mechanism described is the modulation of calcium influx, which indirectly influences the activity of these potassium channels. dovepress.comnih.govnih.gov

Modulation of Drug Transport via P-glycoprotein (MDR Modulation)

Niguldipine has been identified as a modulator of the P-glycoprotein (P-gp) transporter, also known as multidrug resistance protein 1 (MDR1) or ABCB1. drugbank.com This ATP-dependent efflux pump is a key factor in multidrug resistance in cancer cells. The (-)-enantiomer of niguldipine acts as an inhibitor of P-gp. In vitro studies have determined its inhibitory constant (Ki) to be approximately 1.1 to 1.3 µM. This inhibitory action can reverse P-gp-mediated drug efflux, a mechanism known as chemosensitization. The interaction is direct, and photoaffinity labeling studies have identified that a dexniguldipine (B47117) analog binds to a sequence region flanked by the Walker A and B motifs of the N-terminal ATP-binding site of P-gp. nih.gov The development of niguldipine analogues with potent P-gp inhibitory properties further highlights this aspect of its molecular activity.

Inhibitory Activity of (-)-Niguldipine on P-glycoprotein (ABCB1)

| Transporter | Compound | Activity | Ki (µM) | Cell System |

|---|

Autophagy Induction Mechanisms (e.g., mTOR-independent)

Niguldipine has been identified as an inducer of autophagy through a mechanism that is independent of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Its action is linked to its primary function as a calcium channel blocker. The mTOR-independent regulation of autophagy can be initiated by modulating the inositol signaling pathway, which influences the release of calcium from the endoplasmic reticulum. By blocking L-type calcium channels, niguldipine alters intracellular calcium homeostasis. A decrease in cytosolic calcium levels can prevent the activation of calpains, which are calcium-dependent proteases. Calpain activation can sometimes inhibit autophagy; therefore, niguldipine's effect of lowering calcium influx is thought to promote the autophagic process. This places niguldipine among a class of calcium channel blockers that can enhance autophagy without inhibiting the central mTORC1 complex.

Pharmacological Activities and Cellular Effects

Cardiovascular System Research

As a dihydropyridine (B1217469), niguldipine (B22589) primarily exerts its vasodilating effects by blocking the influx of calcium through L-type calcium channels in vascular smooth muscle. nih.govrheumaderm-society.org This inhibition of calcium entry leads to the relaxation of the muscle cells lining the blood vessels, resulting in vasodilation. rheumaderm-society.org This widening of blood vessels is a key mechanism behind its cardiovascular effects. clevelandclinic.org

Studies in anesthetized open-chest dogs have demonstrated that niguldipine has a pronounced and preferential vasodilating effect on the coronary vascular bed. nih.gov Intravenous administration of niguldipine resulted in a dose-dependent and persistent increase in coronary blood flow. nih.gov While perfusion in the renal and femoral vascular beds also increased, these effects were transient and less pronounced compared to the coronary circulation. nih.gov The calculation of vascular conductances confirmed a selective vasodilatory action on the coronary arteries. nih.gov

Niguldipine administration induces significant changes in cardiac performance and hemodynamics. In research settings, it has been shown to cause a dose-dependent decrease in both systolic and diastolic arterial blood pressure. nih.gov This reduction in blood pressure leads to a reflex increase in heart rate and cardiac output. nih.gov Furthermore, a marked reduction in mean left atrial pressure has been observed across all tested doses. nih.gov In contrast, right atrial pressure and pulmonary artery pressures (both systolic and diastolic) were not significantly altered. nih.gov

The table below summarizes the hemodynamic effects observed in anesthetized dogs following niguldipine administration. nih.gov

| Hemodynamic Parameter | Effect of Niguldipine Hydrochloride |

| Systolic Arterial Blood Pressure | Dose-dependent decrease |

| Diastolic Arterial Blood Pressure | Dose-dependent decrease |

| Heart Rate | Increase |

| Cardiac Output | Increase |

| Mean Left Atrial Pressure | Marked reduction |

| Coronary Blood Flow | Dose-dependent and persistent increase |

| Renal and Femoral Blood Flow | Transient and lesser increase |

| Right Atrial Pressure | Not noteworthy altered |

| Pulmonary Artery Pressure | Not noteworthy altered |

This table is based on data from a study on anesthetized open-chest dogs. nih.gov

Despite its significant hemodynamic effects, research suggests that niguldipine does not have a major direct effect on myocardial metabolism. nih.gov In studies measuring the balances of metabolic substrates such as oxygen, carbon dioxide, H+ ions, glucose, lactate, and free fatty acids in the blood entering and leaving the heart, no significant drug-induced changes were found. nih.gov This indicates that the primary cardiovascular actions of niguldipine are related to its vasodilating and hemodynamic properties rather than a direct modulation of the heart's metabolic processes. nih.gov

Neuropharmacological Research

In addition to its cardiovascular effects, niguldipine exhibits properties that are relevant to neuropharmacology, particularly concerning its interaction with receptors in the brain.

The (+)-enantiomer of niguldipine has been shown to bind with very high affinity to a subtype of α1-adrenoceptors, specifically the 'α1A' subtype found in the rat brain cortex. nih.gov In competition experiments with [3H]prazosin, (+)-niguldipine demonstrated a high-affinity component with a Ki value of 52 pmol/l for these 'α1A' sites. nih.gov This high-affinity binding to a specific adrenoceptor subtype in the brain suggests a potential for neuropharmacological activity. The ability to interact with these receptors could underpin neuroprotective effects, although further research is needed to fully elucidate these properties.

Effects on Cerebral Blood Flow and Vasospasm

While direct studies on niguldipine's effect on cerebral blood flow and vasospasm are not extensively detailed in the provided search results, the effects of other dihydropyridine calcium channel blockers, such as nimodipine (B1678889) and nicardipine (B1678738), have been well-documented and provide a basis for understanding the potential actions of niguldipine.

Dihydropyridine calcium channel blockers are known for their vasodilatory effects. nih.gov Studies on nimodipine have shown that it can produce a significant increase in cerebral blood flow. nih.gov For instance, in unanesthetized rabbits, an intravenous infusion of nimodipine led to a twofold increase in cerebral blood flow. nih.gov This effect was observed in both gray and white matter, as well as in the cerebrum, cerebellum, and brainstem. nih.gov The mechanism behind this is a direct vasodilator effect, rather than a secondary response to increased cerebral metabolism. nih.gov

Similarly, nicardipine has been investigated for its effects on regional cerebral blood flow in hypertensive patients with chronic ischemic cerebrovascular disorders. nih.gov A single oral dose of nicardipine was found to induce various changes in regional cerebral blood flow, with the most beneficial effect being an increase in total brain blood flow accompanied by a more uniform distribution of flow. nih.gov Furthermore, high-dose nicardipine has been studied as a preventative measure against delayed cerebral vasospasm following aneurysmal subarachnoid hemorrhage. nih.gov

Given that niguldipine is also a dihydropyridine calcium antagonist, it is plausible that it shares similar vasodilatory properties and potential to influence cerebral blood flow and vasospasm. nih.gov Its established antihypertensive effects in animal models further support its activity on the vasculature. nih.gov

Investigation of Anticonvulsive Properties and Electroconvulsive Threshold

The anticonvulsant potential of niguldipine has been investigated in animal models of epilepsy. One study examined the effects of niguldipine in rats with amygdala-kindled seizures, a model for complex partial seizures. nih.gov

In this study, a 7.5 mg/kg dose of niguldipine demonstrated a significant anticonvulsant effect, reducing both the seizure and afterdischarge durations. nih.gov However, a lower dose of 5 mg/kg was ineffective on its own. nih.gov

Interestingly, the study also explored the interaction of niguldipine with other antiepileptic drugs. When combined with sub-effective doses of valproate, diphenylhydantoin, or clonazepam, niguldipine (5 mg/kg) did not produce a protective effect. nih.gov Unexpectedly, when combined with carbamazepine (B1668303) or phenobarbital, niguldipine exhibited a proconvulsive action. nih.gov This suggests a complex interaction profile with other anticonvulsant medications.

The study concluded that the observed effects of niguldipine, both anticonvulsant and proconvulsant, were not directly associated with calcium channel blockade, indicating other mechanisms may be at play. nih.gov These findings raise cautionary notes about the potential use of niguldipine as an adjunctive therapy in patients with complex partial seizures. nih.gov

The impact of other calcium channel blockers on electroconvulsive therapy (ECT) has also been explored. For instance, a study on nicardipine investigated its use to control the acute hypertensive response during ECT. nih.gov While this study focused on hemodynamic effects, it highlights the use of this class of drugs in the context of induced seizures. Research on various psychotropic drugs has shown that they can influence the seizure threshold during ECT. nih.gov Antipsychotics, for example, have been associated with a higher initial seizure threshold. nih.gov

Antidepressant Action Investigations

Investigations into the potential antidepressant effects of niguldipine have yielded largely negative results. A study focusing on the S-(+)-niguldipine enantiomer, a selective antagonist of α1A-adrenergic receptors, evaluated its antidepressant-like effects in the forced swim test in rats. nih.gov

The study found that S-(+)-niguldipine did not produce any significant antidepressant-like effects, with the exception of a minor 14% reduction in immobility time at the highest tested dose. nih.gov This suggests that antagonism of α1A-adrenergic receptors by this compound does not translate into a robust antidepressant action in this preclinical model. nih.gov

A study involving nicardipine in patients with major depressive disorder undergoing ECT found that those receiving nicardipine had significantly lower depression scores on some scales at the completion of ECT compared to the placebo group. nih.gov This finding suggests a potential, though not fully established, role for some calcium channel blockers in modulating the outcomes of antidepressant treatments. nih.gov

Anticancer Research and Multidrug Resistance Reversal

Antineoplastic Activity

Niguldipine, particularly its dextrorotatory enantiomer dexniguldipine-HCl, has been identified as a compound with selective antiproliferative activity in various tumor models. nih.govnih.gov This has led to its investigation as a potential antineoplastic agent. nih.govnih.gov

A phase I clinical trial was conducted to determine the toxicity and pharmacokinetics of orally administered dexniguldipine-HCl in 37 patients with cancer. nih.gov The study aimed to establish a recommended dose for further phase II trials. nih.gov While dose-limiting toxicity was not reached, the pharmacokinetic data suggested that a daily dose of 2,500 mg would be appropriate for future clinical evaluation due to the observed dose-dependent increase in steady-state serum concentrations up to 1,000 mg daily. nih.gov

The antineoplastic properties of calcium channel blockers are a growing area of research. For example, nifedipine (B1678770) has been shown to suppress the progression and immune escape of colorectal cancer by inhibiting the nuclear translocation of NFAT2. nih.gov This suggests that the anticancer effects of these compounds may be mediated through various cellular pathways.

Reversal of Multidrug Resistance in Tumor Cell Lines (e.g., P-glycoprotein positive)

One of the significant areas of research for niguldipine is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein.

A study demonstrated that niguldipine, among other dihydropyridine derivatives, can effectively reverse multidrug resistance. The research focused on the accumulation of the fluorescent dye rhodamine 123, which is a substrate for P-glycoprotein, in multidrug-resistant human HeLa KB-8-5 and Walker rat carcinoma cells. The addition of niguldipine to adriamycin-treated resistant cells led to a significant increase in growth reduction compared to adriamycin alone. These findings indicate that niguldipine is a potent agent in reversing P-glycoprotein-mediated multidrug resistance.

Glioblastoma Research

Recent research has explored the potential of ion channel inhibitors, including niguldipine, as therapeutic agents for glioblastoma, an aggressive form of brain cancer. researchgate.net An exploratory study screened a library of 72 ion channel inhibitors against patient-derived glioblastoma cells. researchgate.net This screening identified several drugs acting on calcium-related channels, including niguldipine, that were capable of reducing the viability of glioblastoma stem cells. researchgate.net

The study highlighted that calcium channels and their associated signaling pathways are enriched in glioblastoma stem cells and play a crucial role in their function. researchgate.net This makes them a promising target for novel therapeutic strategies. The identification of niguldipine as a potential anti-glioblastoma agent in this high-throughput screening provides a basis for further investigation into its mechanisms of action and therapeutic potential in this challenging cancer. researchgate.net

While direct research on niguldipine in glioblastoma is emerging, studies on the related compound nicardipine have also shown promise. Nicardipine has been found to sensitize glioma stem cells to the chemotherapeutic agent temozolomide (B1682018) by inhibiting autophagy and promoting apoptosis. nih.gov This suggests that calcium channel blockers as a class may have multifaceted roles in combating glioblastoma.

Other Cellular and Physiological Effects

Effects on Muscle Contraction

Niguldipine hydrochloride demonstrates complex effects on muscle contraction, primarily studied within vascular smooth muscle. Its actions are not limited to a simple blockade of calcium influx but involve modulation of multiple ion currents that collectively influence muscle tone. In vascular smooth muscle cells isolated from bovine portal vein and pial vessels, niguldipine exhibits a dual effect on L-type calcium currents (ICa). nih.gov At nominal concentrations between 50 and 200 nM, it can facilitate ICa, an effect described as "Ca-agonistic," which is strongly dependent on voltage. nih.govnih.gov Conversely, at higher nominal concentrations starting from 0.1 μM and leading to a complete block at 1 μM, it significantly reduces these calcium currents. nih.govnih.gov

Beyond its effects on calcium channels, niguldipine also potently increases potassium currents (IK) in vascular smooth muscle cells. nih.govnih.gov This facilitation of outward potassium currents, which contributes to membrane hyperpolarization and relaxation, occurs at nominal concentrations greater than 10 nM. nih.gov The combined effect of reducing calcium influx (at higher concentrations) and increasing potassium efflux is believed to contribute to the compound's vasodilatory properties. nih.gov Due to the higher sensitivity of potassium currents to the compound, this effect may be dominant. nih.gov

Further research on guinea pig hearts has shown that (+)-Niguldipine hydrochloride is effective at inhibiting coronary vasoconstriction induced by the thromboxane (B8750289) A2 mimetic, U-46619. medchemexpress.com Studies on other dihydropyridines have also suggested that their effects on muscle contraction can be independent of their direct action on calcium channel gating, indicating a more complex mechanism of action on excitation-contraction coupling. nih.gov

Table 1: Effects of Niguldipine on Muscle Contraction and Related Ion Currents

| Cell/Tissue Type | Effect | Target Ion Current | Effective Concentration (Nominal) | Outcome | Source |

|---|---|---|---|---|---|

| Bovine Vascular Smooth Muscle | Facilitation | L-type Ca-current (ICa) | 50 - 200 nM | Ca-agonistic effect | nih.govnih.gov |

| Bovine Vascular Smooth Muscle | Reduction / Blockade | L-type Ca-current (ICa) | > 0.1 μM (50% block at 0.4 μM) | Inhibition of Ca²⁺ influx | nih.govnih.gov |

| Bovine Vascular Smooth Muscle | Increased outward current | Potassium Current (IK) | > 10 nM (Maximal facilitation at 1 μM) | Contributes to vasodilation | nih.govnih.gov |

Modulation of Ion Channels beyond L- and T-type Calcium Channels

The pharmacological profile of niguldipine extends beyond calcium channels to include significant interactions with other types of ion channels and receptors. A key finding is its ability to modulate potassium currents (IK) in vascular smooth muscle cells. nih.govnih.gov Niguldipine was found to increase these outward currents at nominal concentrations above 10 nM, with a half-maximal facilitation at 20 nM and a maximal facilitation of approximately 400% at 1 μM. nih.govnih.gov This action on potassium channels is a distinct mechanism that contributes to its physiological effects, separate from its impact on L-type calcium channels. nih.gov

In addition to direct ion channel modulation, niguldipine interacts with specific subtypes of adrenoceptors. nih.gov Radioligand binding assays revealed that (+)-niguldipine binds to a high-affinity subtype of alpha 1-adrenoceptor ('alpha 1A') found in rat brain cortex membranes with a Ki value of 52 pmol/l. nih.gov It displays a 200- to 600-fold lower affinity for the 'alpha 1B' adrenoceptor subtype. nih.gov The enantiomer, (-)-niguldipine, is significantly less potent at the alpha 1A sites. nih.gov This makes (+)-niguldipine a highly selective compound for discriminating between alpha 1A and alpha 1B-adrenoceptors. nih.gov

Table 2: Modulation of Non-L/T-type Ion Channels and Receptors by Niguldipine

| Target | Effect | Cell/Tissue Type | Affinity/Concentration | Enantiomer Specificity | Source |

|---|---|---|---|---|---|

| Potassium Channels (IK) | Increased outward current | Bovine Vascular Smooth Muscle | Half-maximal facilitation at 20 nM (nominal) | Not specified | nih.govnih.gov |

| Alpha 1A-adrenoceptor | High-affinity binding/inhibition | Rat Brain Cortex Membranes | Ki: 52 pmol/l | (+)-Niguldipine is >40-fold more potent than (-)-niguldipine | nih.gov |

| Alpha 1B-adrenoceptor | Low-affinity binding/inhibition | Rat Brain Cortex Membranes | 200- to 600-fold less affinity than for alpha 1A | (-)-Niguldipine is nearly equipotent to (+)-niguldipine | nih.gov |

Induction of Autophagy in Cells

Niguldipine has been identified as an inducer of autophagy, a fundamental cellular process for degrading and recycling cellular components. In a screen for autophagy inducers in primary neurons, niguldipine was found to stimulate this process. nih.gov The mechanism of action appears to be distinct from the classical autophagy pathway that involves inhibition of mTOR, as niguldipine induces autophagy without altering mTOR activation. nih.gov

The study that identified this activity grouped niguldipine with other compounds like loperamide, pimozide, and fluspirilene, which share a common structural scaffold featuring a biphenyl (B1667301) core and a linker to a tertiary amine. nih.gov This pharmacophore was determined to be critical for inducing neuronal autophagy. nih.gov In terms of potency, niguldipine was classified as a medium stimulator of autophagy, assigned a rank of '++' in a five-point scale where '+++++' represented the strongest inducers. nih.gov This discovery positions niguldipine as a tool for studying autophagy in neurons and highlights a therapeutic potential for neurodegenerative proteinopathies. nih.gov

Table 3: Induction of Autophagy by Niguldipine

| Cell Type | Effect | Mechanism | Relative Potency | Structural Feature | Source |

|---|

Stereochemistry and Enantiomeric Pharmacology

Differential Binding Affinities of Enantiomers (e.g., (+)-Niguldipine, (-)-Niguldipine)

The enantiomers of niguldipine (B22589) show marked differences in their binding affinities for both L-type calcium channels and alpha-1 adrenergic receptor subtypes. nih.govcolab.ws

For the 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels, the (+)-enantiomer binds with significantly higher affinity than the (-)-enantiomer. nih.govcolab.ws In studies using guinea pig membranes, (+)-niguldipine demonstrated very high affinity, with Ki values in the picomolar range. In contrast, (-)-niguldipine was found to be approximately 40 times less potent. nih.govcolab.ws

A different pattern of affinity is observed at alpha-1 adrenoceptors. For the alpha-1B subtype, found in liver cell membranes, both (+)-niguldipine and (-)-niguldipine bind with similar affinity. nih.govcolab.ws However, a dramatic difference is seen at the alpha-1A adrenoceptor subtype. (+)-Niguldipine binds to this high-affinity site with a Ki value of 52 pmol/l, whereas (-)-niguldipine is over 40-fold less potent at these sites. nih.govcolab.ws This makes (+)-niguldipine a highly selective compound for distinguishing between alpha-1A and alpha-1B adrenoceptors. nih.gov

Table 1: Binding Affinities (Ki) of Niguldipine Enantiomers

| Receptor/Tissue | (+)-Niguldipine | (-)-Niguldipine | Potency Difference |

|---|---|---|---|

| L-type Ca²⁺ Channel (Heart) | 45 pmol/L | ~1800 pmol/L | (+)-form is ~40x more potent |

| L-type Ca²⁺ Channel (Skeletal Muscle) | 85 pmol/L | ~3400 pmol/L | (+)-form is ~40x more potent |

| L-type Ca²⁺ Channel (Brain) | 140 pmol/L | ~5600 pmol/L | (+)-form is ~40x more potent |

| Alpha-1A Adrenoceptor (Brain Cortex) | 52 pmol/L | >2080 pmol/L | (+)-form is >40x more potent |

| Alpha-1B Adrenoceptor (Liver) | 78 nmol/L | 58 nmol/L | Approximately equipotent |

Stereoselectivity in Calcium Channel Blockade (L-type vs. T-type)

The stereoselectivity of niguldipine extends to its functional blockade of calcium channels. Research indicates that (+)-niguldipine is more potent than (-)-niguldipine in blocking both L-type and T-type calcium currents. researchgate.net The inhibitory action of niguldipine on T-type Ca2+ currents has been shown to be voltage-dependent, with an IC50 value of 0.18 µM for the racemic mixture. researchgate.net

While binding studies show a high degree of enantioselectivity (around 40-fold) for L-type calcium channel receptors in heart membranes, functional studies on L-type Ca2+ current inhibition in ventricular myocytes reveal a much smaller difference. nih.gov In these functional assays, (S)-niguldipine (the (+)-enantiomer) is more potent than its (R)-enantiomer, but the extent of this enantioselectivity is only about 4.4-fold at most. nih.gov This discrepancy suggests that the relationship between receptor binding and channel blockade is complex and may not be directly proportional. nih.gov Furthermore, niguldipine as a compound may not significantly discriminate between T- and L-type calcium channels in its blocking action. researchgate.net

Stereoselective Interaction with Alpha-1 Adrenergic Receptor Subtypes

The interaction of niguldipine enantiomers with alpha-1 adrenergic receptors is highly stereoselective, particularly concerning the receptor subtypes. As established in binding assays, (+)-niguldipine is a potent antagonist that discriminates effectively between alpha-1A and alpha-1B subtypes. nih.govcolab.ws It inhibits binding more potently in tissues rich in the alpha-1A subtype, such as the hippocampus and vas deferens, compared to tissues with a predominance of the alpha-1B subtype, like the liver and spleen. nih.gov

Inhibition curves for (+)-niguldipine in various rat tissues are often better explained by a two-site model, corresponding to high-affinity (alpha-1A) and low-affinity (alpha-1B) sites. nih.govnih.gov The affinity of (+)-niguldipine for the alpha-1B site is 200 to 600 times lower than for the alpha-1A site. nih.govcolab.ws In stark contrast, (-)-niguldipine shows very low potency at alpha-1A sites but is nearly equipotent to the (+)-enantiomer at the low-affinity alpha-1B sites. nih.govcolab.ws This pronounced stereoselectivity makes (+)-niguldipine a valuable pharmacological tool for studying these receptor subtypes. nih.gov

Influence of Chiral Configuration on Receptor Allosteric Modulation

The chiral configuration of niguldipine appears to influence its interaction with receptors in a manner that suggests allosteric modulation, a process where a molecule binds to a site distinct from the primary (orthosteric) site to modulate the receptor's function. nih.gov

Evidence for this complex interaction comes from observations of its effects on alpha-1 adrenergic receptors. Saturation analysis has shown that while (+)-niguldipine can act as a competitive inhibitor at both alpha-1A and alpha-1B subtypes, it also exhibits significant non-competitive inhibition in several tissues. nih.gov Non-competitive inhibition is a hallmark of allosteric interaction, where the inhibitor reduces the maximal effect of the agonist without necessarily blocking its binding site directly.

Stereoselective Activity in Drug Transport Modulation

In contrast to its pronounced stereoselectivity at calcium channels and alpha-1 adrenoceptors, niguldipine shows a lack of stereoselectivity in its ability to modulate the function of P-glycoprotein (P-gp). nih.gov P-glycoprotein is a well-characterized efflux pump that contributes to multidrug resistance in cancer by transporting a wide range of substrates out of cells. nih.govmdpi.com

Studies have demonstrated that various stereoisomers of calcium channel blockers, including niguldipine, can inhibit the transport function of P-gp. nih.gov However, despite the significant difference in potency as calcium channel blockers—where (-)-niguldipine has a 45-fold lower affinity for the calcium channel binding site than (+)-niguldipine—both enantiomers are about equally effective in modulating drug transport by P-gp. researchgate.netnih.gov They were found to be equally potent in increasing the accumulation of vinblastine (B1199706) in multidrug-resistant cells. nih.gov This finding suggests that the structural requirements for binding to and inhibiting P-gp are distinct from those for blocking calcium channels and that the chiral center of niguldipine does not play a significant role in its interaction with this transporter. nih.gov

Structure Activity Relationships Sar

Structural Determinants for Calcium Channel Blocking Efficiency

The foundation of Niguldipine's activity lies in the 1,4-dihydropyridine (B1200194) ring, which is indispensable for its calcium channel blocking capabilities. pharmacy180.com Any modification, such as substitution on the ring's nitrogen atom or its oxidation to a pyridine (B92270) ring, leads to a significant reduction or complete loss of activity. pharmacy180.comyoutube.com

Influence of Substitutions on Phenyl Ring and Ester Alkyl Groups on Potency

The potency of Niguldipine (B22589) is heavily influenced by the substituents on the phenyl ring at the C4 position and the nature of the ester groups at C3 and C5.

A substituted phenyl ring at the C4 position is a critical feature for high potency. pharmacy180.comyoutube.com More specifically, substitutions at the ortho or meta positions of this phenyl ring with electron-withdrawing groups significantly enhance in vitro potency. youtube.comnih.gov Niguldipine features a 3-nitrophenyl group, where the nitro group acts as a strong electron-withdrawing substituent, consistent with this requirement for potent activity. Conversely, an unsubstituted or para-substituted phenyl ring tends to decrease activity. pharmacy180.com

The ester groups at the C3 and C5 positions also play a vital role in optimizing activity. pharmacy180.com When these two ester groups are different, the C4 carbon becomes a chiral center, leading to stereoselectivity in biological action. pharmacy180.comnih.gov The S-enantiomer is generally found to be the more effective isomer. pharmacy180.com In the case of Niguldipine, the C3 position holds a methyl ester, while the C5 position is occupied by a significantly larger and more complex 3-(4,4-diphenylpiperidin-1-yl)propyl ester. This asymmetry contributes to its stereoselective properties. Research on other dihydropyridines indicates that increasing the size of the alkyl group in the ester can enhance potency, following an order such as iso-propyl > ethyl > methyl. nih.gov The large, basic aminoalkyl ester side chain at C5 in Niguldipine is a key feature that contributes to its high potency and long-lasting effects. nih.gov

Requirements for N-Substitution and Oral Activity

A fundamental requirement for the calcium channel blocking activity of dihydropyridines is an unsubstituted nitrogen atom (N1) in the dihydropyridine (B1217469) ring. pharmacy180.comyoutube.com Direct substitution at this position invariably leads to a loss of pharmacological function. pharmacy180.com Niguldipine follows this rule, possessing a hydrogen atom at the N1 position.

While direct N1 substitution is detrimental, modifications to the side chains can influence properties like oral activity. In the related dihydropyrimidinone series, the presence of an N-alkyl carboxamido group has been shown to improve oral activity. nih.gov For dihydropyridines like Niguldipine, the presence of a basic nitrogen within the bulky ester side chain, such as the one in the piperidine (B6355638) ring of Niguldipine's C5 substituent, is a strategy used to enhance potency and duration of action. nih.gov

Comparison of SAR in Dihydropyridine and Dihydropyrimidinone Series

Niguldipine belongs to the 1,4-dihydropyridine (DHP) series, which shares structural similarities with the 3,4-dihydropyrimidin-2(1H)-one (DHPM) series. Both act as L-type calcium channel blockers, but their structure-activity relationships show notable differences.

Both DHP and DHPM scaffolds are believed to require a boat-like conformation for their interaction with the calcium channel receptor. nih.gov A key structural requirement for both is a substituted aryl group at the C4 position, which is crucial for activity. However, a significant difference lies in the stability and substitution at the nitrogen positions. The 1,4-dihydropyridine ring in DHPs is sensitive to oxidation, which abolishes its activity. pharmacy180.comefpia.eu In contrast, DHPMs, particularly N3-substituted variants, exhibit greater stability. nih.gov

Furthermore, the substitution patterns that optimize activity differ. While DHPs require an unsubstituted N1 hydrogen, substitutions at the N3 position of the DHPM ring are tolerated and can be used to modulate pharmacokinetic properties. nih.gov The nature of the atom at the 'X' position in the generalized structure also influences activity, with an order of S > O > N being reported for DHPMs. nih.gov

| Structural Feature | Dihydropyridines (e.g., Niguldipine) | Dihydropyrimidinones |

|---|---|---|

| Core Ring | 1,4-Dihydropyridine | 3,4-Dihydropyrimidin-2(1H)-one |

| Essential Conformation | Boat-like | Boat-like |

| N1 Substitution | Abolishes activity | Tolerated and can modulate properties (at N3) |

| Ring Stability | Prone to oxidation | More stable, especially N3-substituted analogs |

| C4-Aryl Group | Essential for activity; ortho/meta substitution enhances potency | Essential for activity; ortho/meta substitution enhances potency |

| C3/C5 Substituents | Ester groups required for optimal activity | Ester groups enhance potency |

Impact of Aromatic Substituents and Functional Groups on Receptor Binding and Selectivity

Niguldipine is distinguished by its dual action as both a potent L-type calcium channel blocker and an α1-adrenergic receptor antagonist. nih.govstressmarq.com This dual binding profile is a direct result of its specific combination of aromatic substituents and functional groups. The (+)-enantiomer of Niguldipine, in particular, demonstrates very high affinity for both receptor types. nih.gov

The 3-nitrophenyl group at C4 is a classic feature for potent calcium channel antagonism. However, the unique, bulky 3-(4,4-diphenylpiperidin-1-yl)propyl ester at the C5 position is crucial for its additional, high-affinity binding to α1-adrenoceptors. This large substituent allows the molecule to interact with a secondary binding site, leading to its dual pharmacology.

Studies have shown that (+)-Niguldipine is highly selective, discriminating between subtypes of the α1-adrenoceptor. It binds with extremely high affinity to the α1A-adrenoceptor subtype found in rat brain cortex, while showing 200- to 600-fold less affinity for the α1B subtype. nih.gov In contrast, the (-)-enantiomer is significantly less potent at the α1A subtype but binds with nearly equal affinity as the (+)-enantiomer to the α1B subtype. nih.gov This demonstrates a clear structure-based selectivity. The binding affinity of (+)-Niguldipine for L-type calcium channels is also exceptionally high, with Ki values in the picomolar range across different tissues. nih.gov

| Receptor Target | Tissue Source | Ki Value (pmol/L) |

|---|---|---|

| L-type Ca2+ Channel | Skeletal Muscle | 85 |

| L-type Ca2+ Channel | Brain | 140 |

| L-type Ca2+ Channel | Heart | 45 |

| α1A-Adrenoceptor | Rat Brain Cortex | 52 |

Source: nih.gov

Pharmacokinetics and Metabolism Research

Absorption and Bioavailability

A clinical study involving patients with malignant diseases investigated the bioavailability of an oral formulation of dexniguldipine-HCl, the (+)-enantiomer of niguldipine (B22589). The study administered three increasing oral doses (750, 1,500, and 2,250 mg/day) on a three-time daily basis for three consecutive weeks. The absolute bioavailability was found to be low, at 3%, 4%, and 5% for the respective dose levels, indicating a slight dose-dependent increase. This low bioavailability suggests that the oral formulation may not be suitable for routine clinical application, although clinical effects were observed in some patients.

Following intravenous administration of a single 4-hour infusion of 2 mg per kg body weight of dexniguldipine (B47117), key pharmacokinetic parameters were determined. The terminal half-life was 22.4 hours, the clearance was 36.9 L/h, and the volume of distribution was 1,193 L.

Metabolism Pathways

The biotransformation of niguldipine, like many other dihydropyridine (B1217469) calcium channel blockers, is significantly influenced by the cytochrome P450 (CYP450) system. This superfamily of enzymes is primarily responsible for the metabolism of a wide array of drugs and other foreign compounds.

N-dealkylation: A key metabolic reaction for many drugs containing alkylamino groups is N-dealkylation, a process catalyzed by CYP450 enzymes. This process involves the removal of an alkyl group from a nitrogen atom. Mechanistically, CYP450-catalyzed N-dealkylation starts with the hydroxylation of the carbon atom of the alkyl group that is attached to the nitrogen. This creates an unstable intermediate that spontaneously breaks down into a dealkylated metabolite and an aldehyde.

Cytochrome P450 System: Niguldipine is identified as a substrate for cytochrome P450 3A4 (CYP3A4). This indicates that CYP3A4 is a key enzyme involved in its breakdown in the liver. The metabolism of similar dihydropyridines, such as nicardipine (B1678738) and nisoldipine (B1678946), also heavily involves CYP3A4. Studies with nicardipine have shown that CYP2C8, CYP2D6, and CYP3A4 are the major CYP forms responsible for its metabolism. Furthermore, nicardipine has been shown to inhibit several CYP enzymes, including CYP1A, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6, suggesting a potential for drug-drug interactions. Research on nicardipine in spontaneously hypertensive rats has also demonstrated that repeated administration can lead to an induction of hepatic CYP1A, CYP2B, and CYP3A subfamily enzymes.

Elimination and Excretion Patterns

The elimination of drugs from the body can occur through excretion of the unchanged drug or its metabolites. The primary route of elimination for most water-soluble drugs and

Preclinical Research Models and Methodologies

In Vitro Experimental Systems

In vitro methodologies have been fundamental in dissecting the specific interactions of niguldipine (B22589) with cellular targets, particularly ion channels and receptors.

Radioligand Binding Assays (e.g., [3H]prazosin, [3H]isradipine)

Radioligand binding assays have been instrumental in quantifying the affinity of niguldipine for its molecular targets. Studies have demonstrated that the enantiomers of niguldipine interact with both L-type calcium channels and α-adrenoceptors.

In competition binding experiments using [3H]prazosin, the (+)-enantiomer of niguldipine has shown high affinity for a subtype of α1-adrenoceptors. nih.gov In rat brain cortex membranes, the binding data for (+)-niguldipine fit a two-site model, identifying a high-affinity component (α1A) with a Ki value of 52 pmol/l and a low-affinity site (α1B) with 200- to 600-fold less affinity. nih.gov The (-)-enantiomer was significantly less potent at the α1A sites. nih.gov

For the 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels, "true" Ki values were determined using guinea-pig membranes. (+)-Niguldipine displayed very high affinity with Ki values of 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain. nih.gov The (-)-niguldipine enantiomer was found to be approximately 40 times less potent at these receptors. nih.gov These assays highlight (+)-niguldipine as a highly selective compound for discriminating between α1A- and α1B-adrenoceptors. nih.gov

Table 1: Affinity of Niguldipine Enantiomers for Receptors in Radioligand Binding Assays

| Enantiomer | Receptor/Tissue | Radioligand | Affinity (Ki) |

|---|---|---|---|

| (+)-Niguldipine | α1A-Adrenoceptor (Rat Brain Cortex) | [3H]prazosin | 52 pmol/l |

| (+)-Niguldipine | α1B-Adrenoceptor (Liver Cell Membranes) | 78 nmol/l | |

| (-)-Niguldipine | α1B-Adrenoceptor (Liver Cell Membranes) | 58 nmol/l | |

| (+)-Niguldipine | 1,4-DHP Receptor (Guinea Pig Heart) | 45 pmol/l | |

| (+)-Niguldipine | 1,4-DHP Receptor (Guinea Pig Skeletal Muscle) | 85 pmol/l | |

| (+)-Niguldipine | 1,4-DHP Receptor (Guinea Pig Brain) | 140 pmol/l |

Whole-Cell Patch Clamp Techniques for Ion Channel Studies

Whole-cell patch clamp electrophysiology has been utilized to directly measure the effects of niguldipine on ion channel function in isolated cells. nih.govnih.govnih.govyoutube.comyoutube.com This technique allows for the recording of ionic currents across the entire cell membrane, providing detailed insights into the modulation of channel activity. nih.gov

Studies on freshly isolated vascular smooth muscle cells from cow portal vein and pial vessels demonstrated that niguldipine modulates both calcium (Ca2+) and potassium (K+) currents. nih.gov At nominal concentrations greater than 0.1 μM, it blocked L-type Ca2+ currents, with a 50% block observed at 0.4 μM. nih.gov Conversely, at lower concentrations (50 to 200 nM), it facilitated Ca2+ currents, exhibiting a 'Ca-agonistic effect'. nih.gov Furthermore, niguldipine was found to increase outward K+ currents at concentrations above 10 nM, with half-maximal facilitation at 20 nM. nih.gov

In isolated guinea pig atrial myocytes, the whole-cell tight seal recording technique was used to show that (+/-)-niguldipine blocks both T-type and L-type Ca2+ currents. nih.gov An application of 1 μM of the compound resulted in a significant blockade of both T-type (to 20% of control) and L-type (to 28% of control) currents. nih.gov The inhibitory action on T-type channels was voltage-dependent, and the IC50 for this effect was determined to be 0.18 μM. nih.gov The study also confirmed the stereospecificity of this action, with (+)-niguldipine being more potent than its (-)-enantiomer in blocking both types of Ca2+ channels. nih.gov

Cell Culture Models (e.g., MCF-7/adr, F4-6RADR erythroleukemia cells, neuroblastoma-glioma hybrid cells)

Cultured cell lines provide homogenous populations to study the cellular effects of compounds like niguldipine.

F4-6RADR erythroleukemia cells: Dexniguldipine-HCl has been evaluated in the multidrug-resistant (MDR) murine leukemia cell strain F4-6RADR, which expresses P-glycoprotein 170. nih.gov The compound was effective in reversing the low accumulation of chemotherapeutic agents such as doxorubicin, daunorubicin (B1662515) (DNR), and mitoxantrone (B413) in these resistant cells, restoring their levels to those seen in drug-sensitive parental cells. nih.gov Dexniguldipine (B47117) was found to be approximately 8 times more potent than verapamil (B1683045) in reversing the DNR accumulation deficit and about 10 times more potent in sensitizing the resistant cells to the cytotoxic effects of DNR. nih.gov Studies on Friend erythroleukemia cells (FELC) also showed that dexniguldipine hydrochloride decreases the rate of proliferation, inhibits induced differentiation, and reduces levels of P-glycoprotein. nih.gov

Neuroblastoma-glioma hybrid cells: While direct studies using niguldipine on neuroblastoma-glioma hybrid cells (NG108-15) were not identified in the search results, research on other dihydropyridines provides context. For instance, nilvadipine (B1678883) and nicardipine (B1678738) have been shown to inhibit calcium currents in differentiated NG108-15 cells. nih.govnih.gov Separately, niguldipine has been identified in a screen of ion channel blockers as a compound capable of reducing the viability of glioblastoma stem cells. researchgate.net

MCF-7/adr cells: Specific studies investigating the effects of niguldipine hydrochloride on the adriamycin-resistant breast cancer cell line MCF-7/adr were not found in the conducted searches.

Organ Bath Studies (e.g., Human Mesenteric Vascular Smooth Muscles, Guinea Pig Atrial Cells)

Organ bath studies allow for the examination of a compound's effect on the contractility of intact tissue preparations. dmt.dkresearchgate.net

Human Mesenteric Vascular Smooth Muscles: The search did not yield specific organ bath studies of niguldipine on human mesenteric vascular smooth muscles. However, related research on other vascular smooth muscles provides insights. For example, studies using patch-clamp techniques on isolated vascular smooth muscle cells from cow pial vessels have shown that niguldipine modulates ion channels, which is a key mechanism underlying changes in vascular tone. nih.gov

Guinea Pig Atrial Cells: While specific organ bath studies focusing on the contractility of guinea pig atria in response to niguldipine were not found, functional effects have been demonstrated using electrophysiological methods. As detailed in the patch clamp section (7.1.2), niguldipine potently blocks both L-type and T-type calcium currents in isolated guinea pig atrial myocytes, an action that would directly influence atrial function. nih.gov General methodologies for organ bath studies on guinea pig tissues like the ileum and trachea are well-established for pharmacological research. nih.govamegroups.org

Autophagy Screening Assays (e.g., GFP-LC3, mRFP-GFP-LC3 analysis)

Autophagy is a cellular degradation and recycling process, and assays have been developed to screen for its modulators. nih.govnih.gov One common method involves the use of a green fluorescent protein (GFP) fused to the microtubule-associated protein 1 light chain 3 (LC3). nih.gov Under normal conditions, GFP-LC3 is diffuse in the cytoplasm, but upon autophagy induction, it translocates to autophagosome membranes, appearing as distinct puncta that can be quantified. nih.gov

In a chemical screen designed to identify autophagy modulators, niguldipine was identified as one of several compounds that induce autophagy. This identification was part of a screen that treated cells with compounds and likely used an assay such as GFP-LC3 puncta formation as a readout. The induction of autophagy by niguldipine, a Ca2+ channel antagonist, was reported to be independent of the mTOR signaling pathway.

In Vivo Animal Models

Animal models are crucial for understanding the physiological and therapeutic effects of a drug in a whole organism. Niguldipine hydrochloride has been evaluated in various animal models of hypertension.

In one study, the antihypertensive effects of niguldipine were tested in both normotensive and renal hypertensive dogs. nih.gov In normotensive dogs, a single oral administration caused a significant and long-lasting decrease in blood pressure, accompanied by a reflexive increase in heart rate. nih.gov In a long-term study using renal hypertensive dogs, twice-daily oral administration led to a marked and persistent reduction in blood pressure. nih.gov This hypotensive effect was initially accompanied by increases in heart rate, plasma renin activity, and angiotensin II, though this counter-regulatory response diminished with chronic treatment. nih.gov The study noted that the blood pressure-lowering effect of niguldipine was more pronounced in hypertensive animals compared to normotensive ones. nih.gov

Hypertensive Models

The antihypertensive effects of niguldipine have been evaluated in well-established animal models of hypertension. One key model is the renal hypertensive dog . In these studies, hypertension is surgically induced, creating a persistent high blood pressure state that mimics certain forms of human hypertension. In one long-term study, chronically instrumented renal hypertensive dogs were administered niguldipine orally. mdpi.com This model allows for the continuous monitoring of blood pressure and heart rate over extended periods, providing data on both the acute and chronic effects of the drug. Findings indicated that niguldipine induced a significant and persistent reduction in blood pressure. mdpi.com The model also facilitated the observation of counterregulatory responses, such as initial increases in heart rate and plasma renin activity, which tended to diminish with chronic treatment. mdpi.com Furthermore, comparing the drug's effect in these hypertensive animals to normotensive dogs revealed a more pronounced hypotensive effect in the hypertensive state. mdpi.com

Another standard model for this therapeutic area is the spontaneously hypertensive rat (SHR) , which is a genetic model of hypertension. While direct studies with niguldipine in SHRs are less cited, research on similar dihydropyridine (B1217469) calcium channel blockers like nifedipine (B1678770) frequently employs this model to assess pharmacokinetic and pharmacodynamic relationships of antihypertensive effects. nih.gov

Cerebral Vasospasm Models (e.g., Rabbit Subarachnoid Hemorrhage Model)

While specific studies detailing the use of cerebral vasospasm models for niguldipine are not prevalent in the literature, the standard methodology for this class of compounds involves models of subarachnoid hemorrhage (SAH). Cerebral vasospasm is a severe complication of SAH, leading to reduced cerebral perfusion and potential ischemia. mdpi.com

A common and relevant model is the canine subarachnoid hemorrhage model . In this experimental setup, an SAH is induced in dogs, typically by injecting autologous arterial blood into the cisterna magna. nih.gov This procedure reliably induces chronic cerebral vasospasm. The efficacy of calcium channel blockers, such as nimodipine (B1678889), has been tested in this model to prevent or reverse the vasospasm. nih.gov Angiography is used to measure the caliber of cerebral arteries (like the basilar and cortical arteries) at baseline and at various time points after the induced hemorrhage to quantify the degree of vasospasm and the effect of the therapeutic agent. nih.gov This type of model is crucial for evaluating the potential neuroprotective and vasodilatory effects of compounds intended to treat SAH-associated complications. mdpi.com

Anticonvulsive Models (e.g., Mice Electroconvulsive Threshold)

The evaluation of anticonvulsant properties for new chemical entities often relies on standardized rodent models that simulate different types of seizures. The two most common screening models are the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test, typically conducted in mice. nih.gov

Maximal Electroshock (MES) Test : This model is considered predictive of a drug's efficacy against generalized tonic-clonic seizures. researchgate.net An electrical stimulus is applied via corneal or ear electrodes to induce a seizure, characterized by a tonic hindlimb extension (THE). The primary endpoint is the ability of a test compound to prevent the THE phase of the seizure. researchgate.netmdpi.com

Pentylenetetrazole (PTZ)-Induced Seizure Test : This is a chemical convulsant model used to identify compounds effective against myoclonic and absence seizures. nih.gov PTZ is a GABA-A receptor antagonist that, when administered, induces clonic seizures. The key metrics are the latency to the first seizure and the prevention of seizures or mortality. nih.govresearchgate.net

While direct studies on niguldipine in these models are scarce, other dihydropyridine calcium channel blockers like nimodipine and amlodipine (B1666008) have demonstrated anticonvulsant activity in the MES and PTZ models in mice, suggesting a class effect that could warrant investigation for niguldipine. researchgate.netarchepilepsy.org

Multidrug Resistance Tumor Models (e.g., Nude Mice)

A significant area of preclinical research for niguldipine has been its potential to reverse multidrug resistance (MDR) in cancer cells. MDR is a phenomenon where cancer cells become resistant to a broad range of anticancer drugs, often through the overexpression of efflux pumps like P-glycoprotein. nih.gov

The intrinsic MDR rat colon carcinoma CC531 model has been instrumental in evaluating the chemosensitizing effects of dexniguldipine hydrochloride, an isomer of niguldipine. archepilepsy.org In these studies, tumors are grown in rats, sometimes under the renal capsule, to create a solid tumor model. archepilepsy.org The efficacy of a standard chemotherapeutic agent (e.g., epidoxorubicin) is then tested in combination with dexniguldipine. archepilepsy.org The primary outcome is the potentiation of the chemotherapy's tumor-growth-inhibiting effect. archepilepsy.org In vitro assays using the same CC531 cell line, such as the sulphorhodamine B cell-viability assay, are often conducted in parallel to determine the direct effect on cytotoxicity. archepilepsy.org These models have shown that dexniguldipine can significantly increase the cytotoxicity of chemotherapy drugs in vitro and modestly but consistently potentiate their anti-tumor effects in vivo. archepilepsy.org

Table 1: In Vitro and In Vivo Findings for Dexniguldipine in a Multidrug Resistance Model

| Model System | Compound | Finding | Source |

|---|---|---|---|

| In Vitro (CC531 rat colon carcinoma cells) | Dexniguldipine (50 ng/ml) + Epidoxorubicin | Increased cytotoxicity of epidoxorubicin by ~15-fold. | archepilepsy.org |

| In Vivo (CC531 tumors in rats) | Dexniguldipine | Plasma concentration: 72 (±19) ng/ml. Tumor tissue concentration: 925 (±495) ng/g. | archepilepsy.org |

| In Vivo (CC531 tumors in rats) | Metabolite M-1 | Plasma concentration: 26 (±6) ng/ml. Tumor tissue concentration: 289 (±127) ng/g. | |

| In Vivo (CC531 tumors in rats) | Dexniguldipine + Epidoxorubicin | Modestly but consistently potentiated the tumor-growth-inhibiting effect of epidoxorubicin. | archepilepsy.org |

Studies on Cerebral Blood Flow and Antihypertensive Effects

Preclinical studies have investigated the dual effects of niguldipine on systemic blood pressure and cerebral circulation. Using chronically instrumented normotensive and hypertensive dogs, researchers have been able to measure cardiovascular parameters in conscious animals. mdpi.com These studies confirmed that oral administration of niguldipine causes a marked and long-lasting decrease in blood pressure. mdpi.com Importantly, these models showed no signs of cardiac depression. mdpi.com

The effect of calcium antagonists on cerebral blood flow (CBF) is a critical consideration, especially in the treatment of hypertension in patients at risk for stroke. Studies on related compounds like nifedipine and nicardipine using techniques such as the 133Xenon infusion method have shown that calcium channel blockers can increase CBF. This is considered an advantageous property, as it may protect against cerebral hypoperfusion when systemic blood pressure is lowered. The selective action of these drugs on vasoconstricted cerebral vessels is a key area of investigation in these models.

Methodological Considerations for Hydrophobic Compounds in Assays

Niguldipine is a highly lipophilic (hydrophobic) compound. This property presents specific challenges in preclinical and in vitro assays. Hydrophobic compounds can accumulate in the lipid bilayers of cell membranes, making it difficult to determine the effective concentration at the target site.

Methodological considerations include:

Solubility and Formulation : Appropriate solvents or carriers must be used to ensure the compound remains in solution in aqueous assay buffers without precipitating or forming micelles, which could affect bioavailability and assay results.

Non-specific Binding : Hydrophobic compounds tend to bind non-specifically to plastics and proteins in the assay medium, which can reduce the free concentration of the drug and lead to an underestimation of its potency.

Cellular Accumulation : The high lipophilicity of dexniguldipine results in a high volume of distribution and significant accumulation in tissues, with tumor levels being over ten times higher than plasma levels. This must be accounted for when correlating in vitro effective concentrations with in vivo dosing.

Assay Choice : Methods like hydrophobic interaction chromatography (HIC) can be adapted to characterize the relative hydrophobicity of compounds, while specialized assays may be needed to measure partitioning behavior accurately. nih.gov

Data Reproducibility and Reporting Standards in Preclinical Studies

The reproducibility of preclinical research is a cornerstone of translational science. mdpi.com There is a recognized need for rigor and transparency in the design, execution, and reporting of animal studies to ensure that findings are reliable.

Key principles and standards applicable to the preclinical studies of niguldipine include:

Transparency in Reporting : Journals and funding agencies increasingly endorse guidelines like the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines. researchgate.net These require detailed reporting of experimental design, including randomization, blinding, sample-size estimation, and inclusion/exclusion criteria. researchgate.net

Rigorous Statistical Analysis : A pre-specified plan for statistical analysis helps prevent selective reporting or "p-hacking." mdpi.com

Data and Material Sharing : Making raw data, protocols, and materials (like cell lines) available allows other researchers to verify and replicate findings.

Validation of Models : The relevance of the animal model to the human condition must be clearly justified. For instance, while the CC531 rat carcinoma model is useful for studying MDR, its translatability to different human cancers must be considered. archepilepsy.org

Adherence to these standards enhances the credibility of preclinical findings and facilitates more successful translation from the laboratory to clinical trials. researchgate.net

Clinical Research Implications

Therapeutic Potential in Hypertension Management

Niguldipine (B22589) has demonstrated notable potential in the management of hypertension. As a calcium channel blocker and α1-adrenergic receptor antagonist, it produces vasodilation by inhibiting the transmembrane influx of calcium ions. medchemexpress.comwikipedia.org Studies in animal models have shown that niguldipine induces a marked and persistent decrease in blood pressure. nih.gov In hypertensive dogs, treatment with niguldipine led to a significant and sustained reduction in blood pressure. nih.gov Interestingly, the hypotensive effect of niguldipine was more pronounced in hypertensive subjects compared to normotensive ones. nih.gov

The mechanism of its antihypertensive action is attributed to its ability to reduce peripheral vascular resistance. nih.gov Beyond simply lowering blood pressure, research suggests that niguldipine may also improve impaired renal function and prevent generalized vasculopathy in hypertensive animal models. nih.gov Chronic treatment has been shown to prevent the development of hypertension and cardiac hypertrophy in rats. nih.gov

Potential Applications in Neurodegenerative Diseases

The role of calcium channel blockers in neurodegenerative diseases has been an area of growing interest. mdpi.comupenn.edu While research on niguldipine specifically for these conditions is not as extensive as for some other dihydropyridines like nimodipine (B1678889), its mechanism of action suggests potential relevance. stressmarq.comnih.gov Niguldipine's ability to modulate intracellular calcium dynamics could have implications for neurodegenerative disease models where calcium dysregulation is a factor. stressmarq.com

Nimodipine, another calcium channel blocker, has been shown to be neuroprotective in inflammation-mediated neurodegenerative disease models by inhibiting microglial activation. nih.gov This suggests that the broader class of calcium channel blockers may hold therapeutic potential for conditions like Parkinson's and Alzheimer's disease. nih.govfrontiersin.org

Potential Role in Cancer Therapy (as a calcium channel blocker and MDR modulator)

Niguldipine has been investigated for its potential role in cancer therapy, primarily due to its function as a modulator of multidrug resistance (MDR). nih.govnih.gov The overexpression of P-glycoprotein, a product of the multidrug resistance gene 1 (MDR-1), is a major mechanism by which cancer cells develop resistance to chemotherapy drugs. nih.gov

Dexniguldipine (B47117), an enantiomer of niguldipine, has been shown to be a potent chemosensitizer in multidrug-resistant cells. nih.gov It appears to directly interact with P-glycoprotein, leading to an accumulation of chemotherapy agents like Adriamycin and vincristine (B1662923) within resistant cells. nih.gov This enhances the cytotoxicity of these drugs. nih.gov The resistance modulating factors were found to be proportional to the expression of MDR-1. nih.gov

Furthermore, the broader class of calcium channel blockers is being explored for its potential in cancer treatment. For instance, nifedipine (B1678770) has been shown to suppress colorectal cancer progression and immune escape. nih.gov

Considerations for Long-Term Therapy

Studies in animal models suggest that niguldipine has a long-lasting antihypertensive action. nih.gov In a 12-day study with hypertensive dogs, the blood pressure reduction persisted for over 14 days after the treatment period ended. nih.gov An initial counterregulatory response, including an increase in heart rate and plasma renin activity, was observed but became blunted with several days of chronic treatment. nih.gov

For other dihydropyridines like nisoldipine (B1678946), long-term use necessitates regular monitoring of blood pressure and checking for unwanted effects. drugs.com